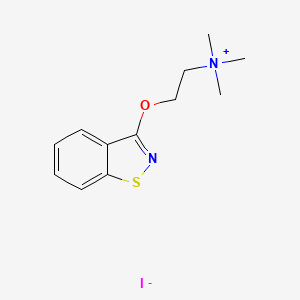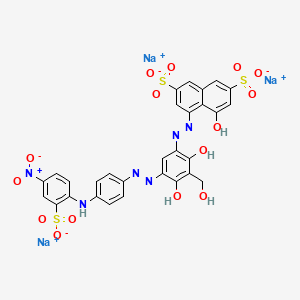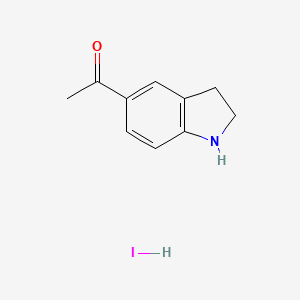
1-(Indolin-5-yl)ethanone hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Indolin-5-yl)ethanone hydroiodide is an organic compound with the molecular formula C10H12INO. It is a derivative of indole, a heterocyclic aromatic organic compound that is widely studied for its diverse biological activities. This compound is often used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Industrial Production Methods
In an industrial setting, the production of 1-(Indolin-5-yl)ethanone hydroiodide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-5-yl)ethanone hydroiodide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1-(Indolin-5-yl)ethanone hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Indolin-5-yl)ethanone hydroiodide involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural modifications and the biological context . The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-1H-indol-5-yl)ethanone: A structurally similar compound with comparable chemical properties.
5-Acetyl-2,3-dihydroindole: Another indole derivative with similar reactivity and applications.
Uniqueness
1-(Indolin-5-yl)ethanone hydroiodide stands out due to its unique hydroiodide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where other indole derivatives may not be as effective .
Properties
CAS No. |
73747-52-1 |
|---|---|
Molecular Formula |
C10H12INO |
Molecular Weight |
289.11 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydroiodide |
InChI |
InChI=1S/C10H11NO.HI/c1-7(12)8-2-3-10-9(6-8)4-5-11-10;/h2-3,6,11H,4-5H2,1H3;1H |
InChI Key |
XPKDEHVAFUIMOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NCC2.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


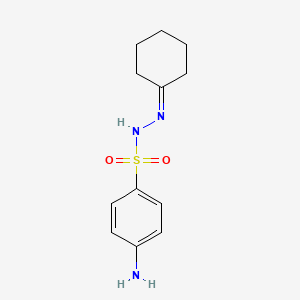
![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
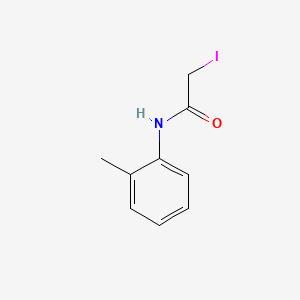
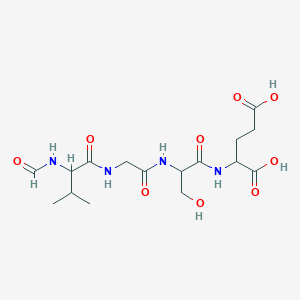
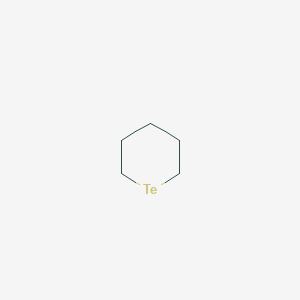
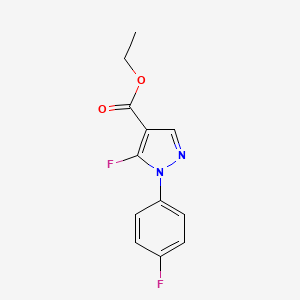
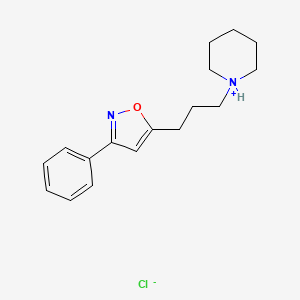
![2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B13756035.png)

![(2S)-2-[(1r,4e,7Ar)-4-{2-[(1E,5S)-5-[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B13756041.png)
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
